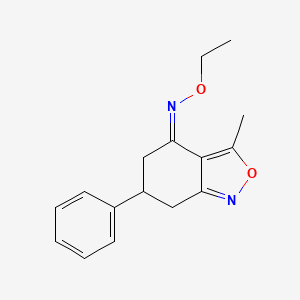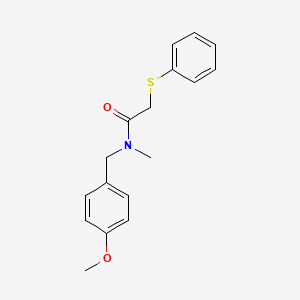
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mecanismo De Acción
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore and blocking the flow of calcium ions into the cell. This inhibition of calcium influx leads to a disruption of the normal signaling pathways within the cell, resulting in various physiological and pathological effects.
Biochemical and Physiological Effects:
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin. It has also been shown to affect the activity of various enzymes and proteins involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime in lab experiments is its ability to selectively block NMDA receptor activity without affecting other receptors or ion channels. This allows for a more precise manipulation of the signaling pathways involved in various physiological and pathological processes. However, one limitation of using 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime is its potential toxicity and side effects, which must be carefully monitored and controlled.
Direcciones Futuras
There are many potential future directions for research involving 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime as a potential therapeutic agent for various neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime and its potential interactions with other signaling pathways within the cell.
Métodos De Síntesis
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime can be synthesized by reacting 3-methyl-6-phenyl-2,1-benzisoxazol-4(3H)-one with ethyl nitrite in the presence of a reducing agent such as sodium borohydride. The resulting compound is then converted to the O-ethyloxime derivative using hydroxylamine.
Aplicaciones Científicas De Investigación
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be useful in studying synaptic plasticity, learning and memory, pain perception, and various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
(Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-19-17-14-9-13(12-7-5-4-6-8-12)10-15-16(14)11(2)20-18-15/h4-8,13H,3,9-10H2,1-2H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLAQZRYOFLPG-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NOC(=C21)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/CC(CC2=NOC(=C21)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-methyl-1-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5311741.png)
![3-methyl-7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5311747.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5311752.png)
![2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5311755.png)
![2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5311761.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311763.png)
![3,4-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311778.png)
![ethyl 4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5311779.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5311783.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine](/img/structure/B5311787.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311828.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5311841.png)